molecular formula C4H8Br2O2 B14782468 1,4-Dioxane; dibromine

1,4-Dioxane; dibromine

Cat. No.: B14782468
M. Wt: 247.91 g/mol
InChI Key: GPWNKPKNNSMGGZ-UHFFFAOYSA-N
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Description

Historical Context of Halogen Bonding and Charge-Transfer Interactions

The concept of halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species, has roots stretching back to the 19th century. In 1814, Jean-Jacques Colin observed the formation of a liquid from the mixture of dry gaseous ammonia (B1221849) and iodine. wikipedia.org Later, in the late 19th century, the formation of complexes between bromine (Br₂) and various amines was reported. acs.org However, a theoretical framework for these observations took longer to develop.

A significant leap in understanding came with Robert S. Mulliken's theory of charge-transfer (CT) interactions in the 1950s. wikipedia.orgwiley-vch.de His work provided a model for how an electron donor and an electron acceptor can form a complex, where a fraction of an electron's charge is transferred from the donor to the acceptor. This charge-transfer phenomenon is accompanied by changes in the electronic structure and spectra of the involved molecules. rsc.org Experimental evidence, such as changes in nuclear quadrupole coupling constants, supported the occurrence of charge transfer in complexes of dihalogens like bromine and iodine with electron donors. rsc.org

The term "halogen bond" began to be used more systematically following a 1983 review by Dumas, Gomel, and Guerin. acs.org The understanding of this interaction was further refined in the 1990s through computational studies by researchers like Politzer and Murray, who introduced the concept of the "σ-hole." wikipedia.orgwiley-vch.de This concept describes a region of positive electrostatic potential on the halogen atom, opposite to the covalent bond, which facilitates the attractive interaction with a nucleophile. wikipedia.org While initially viewed primarily through the lens of electrostatics, it is now understood that polarization, charge transfer, and dispersion forces all play crucial roles in halogen bonding. rsc.org

Significance of 1,4-Dioxane (B91453) as an Electron Donor in Complex Formation

1,4-Dioxane is a heterocyclic ether with two oxygen atoms situated opposite each other in a six-membered ring. These oxygen atoms possess lone pairs of electrons, making them nucleophilic and capable of acting as electron donors (Lewis bases). This structural feature is central to its ability to form complexes with electron acceptors.

In the context of the 1,4-dioxane-dibromine complex, the oxygen atoms of the dioxane molecule act as the electron donor sites. wikipedia.orgresearchgate.net The interaction occurs between the lone pair orbitals of the oxygen atoms and the electrophilic region of the bromine molecule. wikipedia.org The ability of 1,4-dioxane to act as a bidentate halogen bond acceptor, forming infinite chains with bidentate donors, has been observed in various crystal structures. acs.org This capacity to engage in such interactions makes it a significant molecule for studying the fundamentals of complex formation and for applications in crystal engineering. wikipedia.orgacs.org

Evolution of Research on Dioxane-Dibromine Adducts

A pivotal moment in the study of the 1,4-dioxane-dibromine adduct was the X-ray diffraction work by Odd Hassel in 1954. wikipedia.orgresearchgate.net His crystallographic analysis provided the first clear evidence of halogen bonding in this complex. wikipedia.org Hassel's findings were remarkable: the distance between the dioxane oxygen and bromine atoms was found to be approximately 2.71 Å, significantly shorter than the 3.35 Å sum of their van der Waals radii. wikipedia.org Furthermore, the O-Br-Br angle was observed to be nearly 180°, indicating a highly directional interaction. wikipedia.org This work was instrumental in establishing that halogen atoms can link directly to electron pair donors in a specific, linear fashion, a contribution for which Hassel was awarded the 1969 Nobel Prize in Chemistry. wikipedia.org

Subsequent research has further elucidated the nature of this adduct. The formation of the complex is characterized by a charge-transfer transition from the dioxane to the bromine, which is believed to be the origin of the complex's orange color. beilstein-journals.orgnih.gov This interaction leads to a slight elongation of the Br-Br bond. In the free dibromine molecule (Br₂), the bond length is 0.228 nm, whereas in the dioxane dibromide complex, it is extended to 0.231 nm. beilstein-journals.orgnih.gov This elongation signifies that the bromine molecule becomes slightly polarized upon complex formation, enhancing its electrophilicity. beilstein-journals.orgnih.gov It has been proposed that electron density flows from the nonbonding occupied orbitals of the dioxane's oxygen to the unoccupied orbitals of the bromine molecule. beilstein-journals.orgnih.gov

The 1,4-dioxane-dibromine complex, often referred to as dioxane dibromide, has been utilized as a solid brominating agent in organic synthesis, for instance, in the regioselective bromination of substituted coumarins. beilstein-journals.orgnih.govnih.gov Studies on these reactions have shown that the outcome is highly dependent on the electronic nature of the substituents on the substrate, further highlighting the role of the polarized bromine molecule as the active electrophile. beilstein-journals.orgnih.gov

Table of Research Findings on 1,4-Dioxane-Dibromine Complex

ParameterObservationSignificanceReference
O···Br Interatomic Distance~2.71 ÅShorter than the sum of van der Waals radii (3.35 Å), indicating a strong, specific interaction (halogen bond). wikipedia.org
O-Br-Br Bond Angle~180°Demonstrates the high directionality of the halogen bond, aligning with the axis of the oxygen lone pair orbital. wikipedia.org
Br-Br Bond Length in Complex0.231 nmElongated compared to the Br-Br bond in a free Br₂ molecule (0.228 nm). beilstein-journals.orgnih.gov
Physical AppearanceOrange solidThe color is attributed to a charge-transfer transition between the 1,4-dioxane (donor) and dibromine (acceptor). beilstein-journals.orgnih.gov
ReactivityPolarized bromine molecule with enhanced electrophilicity.Acts as an effective and selective brominating agent for certain organic substrates. beilstein-journals.orgnih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H8Br2O2

Molecular Weight

247.91 g/mol

InChI

InChI=1S/C4H8O2.2Br/c1-2-6-4-3-5-1;;/h1-4H2;;

InChI Key

GPWNKPKNNSMGGZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCO1.[Br].[Br]

Origin of Product

United States

Synthetic Methodologies for 1,4 Dioxane Dibromine Complex

Direct Adduct Formation Protocols

Direct adduct formation represents the most common approach for preparing the 1,4-dioxane-dibromine complex. This involves the direct interaction between 1,4-dioxane (B91453), which acts as a Lewis base, and bromine. The resulting product is a 1:1 adduct, forming an endless chain of alternating 1,4-dioxane and bromine molecules in its crystal structure. researchgate.net

The use of solvents in the synthesis of the 1,4-dioxane-dibromine complex facilitates handling and temperature control. Various organic solvents are employed, with the choice of solvent influencing the precipitation and purification of the final product.

One common method involves the rapid addition of bromine to 1,4-dioxane with cooling. The resulting hot solution is then poured into ice water, causing the orange complex to precipitate. This method can yield up to 94% of the 1,4-dioxane-bromine adduct. prepchem.com The product is then filtered and dried. prepchem.com

Another documented solvent-based approach involves adding dry bromine to dioxane that has been distilled over sodium. The solution, which warms during the addition, is then poured into cold light petroleum (boiling point below 40°C) at -20°C to precipitate the yellow complex. prepchem.com The product is quickly filtered and dried under a vacuum to prevent losses due to the complex's volatility. prepchem.com This method yields a product with a melting point of 60-61°C. prepchem.com

The complex shows moderate solubility in solvents like dioxane, chloroform, and carbon tetrachloride. prepchem.com

MethodReactantsSolvent/PrecipitantKey ConditionsYieldReference
Precipitation in Water 990 g Bromine, 500 g DioxaneIce-waterRapid addition of bromine with cooling, pour hot solution into ice-water94% prepchem.com
Precipitation in Petroleum 320 g Dry Bromine, 160 g Dry DioxaneLight Petroleum (b.p. <40°C)Stirring, pour warm solution (60°C) into cold petroleum (-20°C)Not specified prepchem.com

Solvent-free synthesis of the 1,4-dioxane-dibromine complex is presented as an environmentally benign and highly efficient alternative to solvent-mediated techniques. beilstein-journals.orgtandfonline.com These methods are noted for their operational simplicity, high purity of products, and excellent selectivity. tandfonline.com

The general procedure involves the intimate mixing of the neat substrate with solid dioxane dibromide, often cooled initially in an ice-water bath. tandfonline.com The reaction proceeds by thoroughly mixing the solid complex with the substrate at room temperature for a specified time. beilstein-journals.orgnih.gov The product is then typically isolated by trituration with crushed ice, yielding a filterable solid. beilstein-journals.orgnih.gov

Research has demonstrated that solvent-free protocols are often superior to their homogeneous counterparts, providing vicinal anti-dibromides in good yield and high purity with negligible by-product formation when used for bromination of olefins. tandfonline.com Similarly, when used for the bromination of substituted coumarins, the solvent-free method proved more efficient in terms of reaction rate, yield, and product purity compared to using bromine or the complex in organic solvents, which tended to produce unidentified by-products. beilstein-journals.orgnih.gov

Substrate TypeKey ConditionsAdvantagesReference
Olefins Intimate mixing of neat substrate and solid dioxane dibromide (DD) at 0–5°C.High yield, high purity, high anti-diastereoselectivity, operationally simple, relatively green. tandfonline.com
Substituted Coumarins Thorough mixing of substrate and solid DD at room temperature, followed by trituration with ice.Faster reaction, higher yield and purity, procedural simplicity, avoids by-products seen in solvent-based methods. beilstein-journals.orgnih.gov

In Situ Generation and Utilization

The in situ generation of the 1,4-dioxane-dibromine complex involves its formation directly within the reaction mixture where it will be consumed. This approach is inherently part of many solvent-mediated bromination reactions where bromine is added to a solution of the substrate in 1,4-dioxane. The dioxane acts as both the solvent and the complexing agent, moderating the reactivity of the bromine.

This technique is particularly useful in reactions where a controlled delivery of bromine is required. For instance, in the selective α-bromination of substituted acetophenones, dioxane is used as a solvent at room temperature, implying the in situ formation and reaction of the complex. nih.gov The complexation of bromine with dioxane creates a slightly polarized bromine molecule with enhanced electrophilicity, which can then react with the substrate present in the mixture. nih.gov This method avoids the need to isolate the solid complex, streamlining the synthetic process. However, the efficacy of this approach can be dependent on the specific substrate, as the presence of a solvent can sometimes lead to by-product formation. beilstein-journals.orgnih.gov

Optimization of Reaction Conditions for Complex Yield and Purity

Optimizing the reaction conditions is critical for maximizing the yield and purity of the 1,4-dioxane-dibromine complex. Key parameters include temperature, reactant stoichiometry, and the presence or absence of a solvent.

For Solvent-Mediated Syntheses:

Temperature Control: Cooling during the addition of bromine is crucial to manage the exothermic reaction. prepchem.com Subsequent use of low temperatures (e.g., -20°C for precipitation in light petroleum or 0°C for ice-water) is vital for maximizing the recovery of the precipitated solid complex. prepchem.com

Purity of Reactants: Using dry dioxane (distilled over sodium) and dry bromine can be important for preventing unwanted side reactions and ensuring a high-purity product. prepchem.com

For Solvent-Free Syntheses:

Stoichiometry: The yield and outcome of reactions using the complex depend on using the correct stoichiometric proportion of the dioxane dibromide complex relative to the substrate. beilstein-journals.org

Absence of Solvent: The elimination of organic solvents is a key optimization in itself. It has been clearly established that for certain substrates, solvent-free conditions lead to a higher yield and purity of the desired brominated products by preventing the formation of by-products that complicate the reaction mixture. beilstein-journals.orgnih.gov The reaction rate is also often enhanced in the absence of a solvent. nih.gov

The choice between synthetic methodologies ultimately depends on the desired scale, available equipment, and the specific application of the complex.

Structural Elucidation of the 1,4 Dioxane Dibromine Adduct

X-ray Crystallographic Analysis of Halogen-Bonded Architectures

The foundational understanding of the 1,4-dioxane-dibromine adduct's structure comes from single-crystal X-ray diffraction studies. The pioneering work in this area was conducted by Nobel laureate Odd Hassel in 1954, which provided the first glimpse into the intricate halogen bonding present in this complex. researchgate.net

Interatomic Distances and Bond Angle Deviations in the Adduct

X-ray crystallographic analysis has enabled the precise determination of key interatomic distances and bond angles within the 1,4-dioxane-dibromine adduct. These parameters are crucial for understanding the nature and strength of the interactions between the two molecular components.

A striking feature of the adduct is the interaction between the oxygen atoms of the 1,4-dioxane (B91453) molecule and the bromine atoms. The O-Br distance has been determined to be 2.71 Å. scispace.com This distance is significantly shorter than the sum of the van der Waals radii of oxygen and bromine, indicating a strong halogen bond.

The dibromine molecule itself also exhibits a change in its bond length upon complexation. The Br-Br bond distance in the adduct is 2.31 Å, which is slightly elongated compared to the 2.28 Å bond length in a free bromine molecule. scispace.com This elongation is a characteristic feature of halogen bonding, where electron density is partially transferred from the donor (dioxane) to the acceptor (dibromine).

Within the 1,4-dioxane ring, the bond lengths and angles are consistent with a saturated heterocyclic system. The C-C bond length is approximately 1.54 Å, and the C-O bond length is about 1.41 Å. The C-C-O and C-O-C bond angles are reported to be 111° and 116.6°, respectively. scispace.com

Key Interatomic Distances in the 1,4-Dioxane-Dibromine Adduct
BondDistance (Å)Reference
O-Br2.71 scispace.com
Br-Br2.31 scispace.com
C-C1.54 scispace.com
C-O1.41 scispace.com

Infinite Chain Formation in the Solid State

In the solid state, the 1,4-dioxane-dibromine adduct forms a remarkable and well-defined supramolecular structure. The crystal structure reveals the formation of endless chains of alternating 1,4-dioxane and dibromine molecules. researchgate.net This linear arrangement is a direct consequence of the directional nature of the halogen bonds.

Each dibromine molecule is coordinated to two 1,4-dioxane molecules, one at each end, through the oxygen atoms. Conversely, each 1,4-dioxane molecule, with its two oxygen atoms, acts as a bridge, connecting two dibromine molecules. This O···Br-Br···O linkage propagates throughout the crystal lattice, resulting in the formation of infinite, one-dimensional chains. The line connecting the oxygen atoms of two adjacent dioxane rings passes through the two bromine atoms of the intervening Br₂ molecule. scispace.com

Neutron Powder Diffraction for Accurate Molecular Structures

While X-ray crystallography is a powerful tool, neutron powder diffraction offers complementary and often more accurate information, particularly for the localization of light atoms like hydrogen. Studies have utilized neutron powder diffraction to refine the molecular structures of halogen-bonded complexes, including those involving 1,4-dioxane and halogens like bromine and iodine. worktribe.comrsc.org

This technique has been instrumental in determining the thermal expansion properties of these complexes. The data reveals a marked anisotropy in the thermal expansion, which can be directly related to the different types of intermolecular forces present in the crystal. The weakest expansion is observed along the direction of the halogen bonds, reflecting the strength of the O···Br interaction. rsc.org

Electronic Structure and Bonding in 1,4 Dioxane Dibromine Complexes

Nature of the Halogen Bond (XB) Interaction

A halogen bond (XB) is a net attractive interaction between an electrophilic region on a halogen atom and a nucleophilic region on another molecule. wikipedia.orgacs.org In the 1,4-dioxane-dibromine complex, the dibromine molecule acts as the halogen bond donor, while the 1,4-dioxane (B91453), a Lewis base, serves as the halogen bond acceptor. The interaction is analogous in some respects to a hydrogen bond, involving a donor-acceptor relationship, but is often stronger and more directional. wikipedia.org The interaction was initially described in the context of electron donor-acceptor molecular complexes. acs.org Hassel's work laid the foundation for understanding that halogen atoms can participate in highly specific and directional self-assembly processes. acs.org

A significant component of the stability of the 1,4-dioxane-dibromine complex arises from charge transfer. beilstein-journals.org This concept, rooted in Mulliken's theory of electron donor-acceptor complexes, posits a transfer of electron density from the electron donor (1,4-dioxane) to the electron acceptor (dibromine). wikipedia.org Specifically, electron density flows from the non-bonding occupied orbitals of the oxygen atoms in dioxane to the unoccupied orbitals of the bromine molecule. beilstein-journals.org This charge-transfer phenomenon is believed to be the origin of the characteristic orange color of the dioxane dibromide adduct. beilstein-journals.org The debate continues regarding the precise balance between electrostatic forces and charge-transfer contributions, but it is accepted that charge transfer is a critical factor in the formation and stability of strong halogen bonds. researchgate.netillinois.edu

The directionality of the halogen bond is explained by the concept of the σ-hole. acs.org A halogen atom covalently bonded to another atom (in this case, the other bromine) has an anisotropic distribution of electron density. acs.org While a belt of negative electrostatic potential exists around the equator of the bromine atom, a region of positive electrostatic potential, known as the σ-hole, is located on the outermost portion of the atom, directly opposite the covalent Br-Br bond. acs.org

This positive σ-hole arises because the electron density is pulled toward the covalent bond, leaving the nucleus partially "deshielded" on the opposite side. wikipedia.org The magnitude of the σ-hole increases with the polarizability of the halogen, following the trend I > Br > Cl > F. acs.org The interaction in the 1,4-dioxane-dibromine complex is a result of the electrostatic attraction between the positive σ-hole on one bromine atom and the negative, electron-rich lone pair of an oxygen atom in the dioxane molecule. This interaction is highly directional, forcing a nearly linear alignment of the O···Br-Br bond, with an angle close to 180°, as Hassel first observed. wikipedia.orgresearchgate.net

Molecular Orbital Analysis (HOMO-LUMO) of the Complex

From a molecular orbital (MO) perspective, the formation of the 1,4-dioxane-dibromine complex can be described as an interaction between the frontier molecular orbitals of the constituent molecules. The stability and chemical reactivity of a molecule are indicated by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

1,4-Dioxane (Electron Donor): The HOMO of 1,4-dioxane is primarily composed of the p-type lone pair orbitals on its two oxygen atoms. iphy.ac.cn This orbital has the highest energy and is therefore the most available to donate electrons.

Dibromine (Electron Acceptor): The LUMO of the dibromine (Br₂) molecule is the antibonding sigma orbital (σ*) of the Br-Br bond. This orbital is unoccupied and can accept electron density.

The formation of the halogen bond involves the overlap of the HOMO of 1,4-dioxane with the LUMO of dibromine. mdpi.com This interaction leads to the transfer of electron density from the oxygen to the bromine molecule, resulting in the stabilization of the complex. The energy difference between the HOMO of the donor and the LUMO of the acceptor is a key factor; a smaller energy gap facilitates a stronger interaction and more significant charge transfer. nih.govripublication.com

MoleculeFrontier OrbitalDescriptionRole in Complex
1,4-DioxaneHOMOLocalized on oxygen lone pairsElectron Donor
DibromineLUMOσ* antibonding orbital of the Br-Br bondElectron Acceptor

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a more localized, chemical view of the bonding within the complex. It translates the complex molecular orbitals into Lewis-like structures of localized bonds and lone pairs. youtube.com In the NBO framework, the halogen bond is described as a hyperconjugative interaction involving charge delocalization from a filled donor orbital to a vacant acceptor orbital. icm.edu.pl

For the 1,4-dioxane-dibromine adduct, the NBO analysis reveals a donation of electron density from a Lewis-type NBO, specifically the lone pair orbital of the dioxane oxygen atom (LP(O)), to a non-Lewis, formally unfilled NBO, the antibonding orbital of the bromine-bromine bond (σ*(Br-Br)). nih.govechemcom.com

The strength of this donor-acceptor interaction can be quantified using second-order perturbation theory within the NBO framework. The stabilization energy, E(2), associated with the LP(O) → σ*(Br-Br) delocalization is a direct measure of the charge-transfer character and the strength of the halogen bond. A higher E(2) value indicates a more significant interaction and a more stable complex.

Interaction TypeDonor NBOAcceptor NBOResult
Halogen BondOxygen Lone Pair (LP) on 1,4-DioxaneAntibonding σ* orbital on DibromineCharge transfer and stabilization of the complex

Polarization of the Bromine Molecule in the Adduct

A direct consequence of the charge transfer from the dioxane's oxygen lone pair into the σ* antibonding orbital of the dibromine molecule is the polarization and weakening of the covalent Br-Br bond. beilstein-journals.org As electron density populates the antibonding orbital, the bond order of the Br-Br bond decreases, causing it to elongate and become more polarized.

Experimental data confirms this effect. In the free dibromine molecule, the Br-Br bond length is 0.228 nm. Upon forming the complex with 1,4-dioxane, this bond is stretched to 0.231 nm. beilstein-journals.org This elongation is a clear structural marker of the halogen bond interaction and provides physical evidence for the charge-transfer mechanism predicted by molecular orbital and NBO analyses. The thermal expansion properties of the complex also reflect the strength of this interaction, with the halogen bond being stronger and having a smaller thermal expansion coefficient than the corresponding iodine complex. rsc.org

SpeciesBr-Br Bond Length (nm)Observation
Free Dibromine (Br₂)0.228 beilstein-journals.orgStandard covalent bond
1,4-Dioxane-Dibromine Complex0.231 beilstein-journals.orgElongated bond due to charge transfer into σ* orbital

Spectroscopic Characterization of 1,4 Dioxane Dibromine Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for probing the structure of the 1,4-dioxane-dibromine complex in solution. By analyzing the chemical shifts and coupling constants of ¹H and ¹³C nuclei, valuable insights into the geometry of the complex and the arrangement of the dibromine ligand with respect to the 1,4-dioxane (B91453) molecule can be obtained.

Proton NMR Investigations of Ligand Arrangements

In the ¹H NMR spectrum of uncomplexed 1,4-dioxane, the chemically equivalent protons of the methylene groups give rise to a single sharp peak, typically observed around 3.7 ppm docbrown.info. The formation of a complex with dibromine is expected to induce a downfield shift in this resonance. This is because the oxygen atoms of 1,4-dioxane act as electron donors towards the bromine molecule, leading to a deshielding effect on the adjacent protons. The magnitude of this shift would provide information about the strength of the donor-acceptor interaction.

Due to the high symmetry of the 1,4-dioxane molecule, which exists predominantly in a chair conformation, all eight protons are equivalent, resulting in a single signal in the ¹H NMR spectrum docbrown.info. Upon complexation with dibromine, it is anticipated that this equivalence might be perturbed depending on the binding mode of the Br₂ molecule. However, if the interaction is labile and fast on the NMR timescale, an averaged signal would still be observed.

Carbon-13 NMR Insights

The ¹³C NMR spectrum of 1,4-dioxane exhibits a single resonance at approximately 67 ppm, indicative of the chemical equivalence of the four carbon atoms in the ring docbrown.info. Similar to the proton NMR, the formation of the complex with dibromine is expected to cause a downfield shift of this signal. The electron-withdrawing effect of the complexed bromine molecule would deshield the carbon nuclei. The extent of this shift can be correlated with the degree of charge transfer from the oxygen atoms to the bromine molecule.

The observation of a single peak for the carbon atoms in the complex would suggest that the symmetry of the 1,4-dioxane molecule is largely retained upon complexation or that a rapid equilibrium process is occurring.

Nucleus Uncomplexed 1,4-Dioxane (ppm) 1,4-Dioxane-Dibromine Complex (Expected, ppm)
¹H~3.7> 3.7
¹³C~67> 67

Ultraviolet-Visible (UV-Vis) Spectroscopy and Charge-Transfer Transitions

The formation of the 1,4-dioxane-dibromine complex is accompanied by the appearance of a new, intense absorption band in the ultraviolet-visible region of the electromagnetic spectrum. This band is not present in the spectra of either 1,4-dioxane or dibromine alone and is attributed to a charge-transfer (CT) transition. This transition involves the excitation of an electron from a high-energy molecular orbital of the electron donor (1,4-dioxane) to a low-energy molecular orbital of the electron acceptor (dibromine).

The orange color of the solid 1,4-dioxane-dibromine complex is a visual manifestation of this charge-transfer phenomenon. The energy of the CT band is a critical parameter that provides a direct measure of the energy gap between the highest occupied molecular orbital (HOMO) of 1,4-dioxane and the lowest unoccupied molecular orbital (LUMO) of dibromine within the complex. The position of the maximum absorption (λmax) is sensitive to the solvent polarity, with more polar solvents often causing a blue shift (a shift to shorter wavelengths).

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared spectroscopy provides valuable information about the vibrational modes of the 1,4-dioxane molecule and how they are affected by complexation with dibromine. The IR spectrum of 1,4-dioxane displays characteristic bands corresponding to C-H stretching, C-O-C stretching, and various bending and deformation modes of the ring.

Computational and Theoretical Investigations

Density Functional Theory (DFT) and Ab Initio Calculations

High-level quantum chemical calculations have been instrumental in understanding the structure and stability of the 1,4-dioxane-dibromine adduct. These methods provide a detailed picture of the electronic and geometric changes that occur upon complex formation.

Geometry Optimization and Ground State Energy

Theoretical calculations have been employed to determine the most stable arrangement of the 1,4-dioxane (B91453) and dibromine molecules and the associated binding energy. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) are commonly used for this purpose.

For instance, geometry optimization of the 1,4-dioxane:Br₂ complex at the MP2/6-311+G* level of theory provides insights into the intermolecular interactions. rsc.org The Br-Br bond length in the complex has been reported to be slightly elongated to 0.231 nm compared to the 0.228 nm in an isolated bromine molecule. beilstein-journals.org This elongation suggests a weakening of the Br-Br bond upon complexation, which is a characteristic feature of halogen bonding. The interaction leads to a charge-transfer transition, which is believed to be the origin of the orange color of the dioxane dibromide complex. beilstein-journals.org

Studies have also utilized coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) with a complete basis set (CBS) extrapolation to obtain highly accurate single-point energies of the stationary points on the potential energy surface. nih.gov These calculations are crucial for determining the ground state energy and the stability of the complex.

Optimized Geometric Parameters of the 1,4-Dioxane-Bromine Complex
ParameterValueMethodSource
Br-Br Bond Length (in complex)0.231 nmNot Specified in Source beilstein-journals.org
Br-Br Bond Length (isolated Br₂)0.228 nmNot Specified in Source beilstein-journals.org

Potential Energy Surface Mapping

The potential energy surface (PES) provides a comprehensive landscape of the energy of the system as a function of its geometry. wayne.edu Mapping the PES is essential for understanding reaction pathways, identifying transition states, and predicting reaction dynamics. emory.edu For the 1,4-dioxane and bromine system, the PES reveals the mechanism of their interaction, including the formation of adducts and subsequent reactions.

Kinetic Studies and Reaction Mechanisms of Bromine-Dioxane Reactions

Computational studies have been crucial in elucidating the kinetics and mechanisms of reactions involving 1,4-dioxane and bromine, providing insights that complement experimental findings.

Adduct Formation and Dissociation Pathways

The initial step in the reaction between 1,4-dioxane and bromine is the formation of a charge-transfer complex. beilstein-journals.org Theoretical calculations help to delineate the pathways for the formation and dissociation of this adduct. The reaction of atomic bromine with 1,4-dioxane, for example, involves the formation of a Br-dioxane adduct. nih.gov The subsequent steps in the reaction mechanism are governed by the energetics of the intermediates and transition states on the potential energy surface.

Activation Energies and Rate Coefficients

Transition state theory, combined with data from quantum chemical calculations, allows for the determination of activation energies and rate coefficients for the reaction. nih.gov For the reaction of atomic bromine with 1,4-dioxane, the calculated rate coefficients are in very good agreement with experimental values. nih.gov

The experimentally determined rate coefficient as a function of temperature is given by: k₁(exp)(T) = (1.4 ± 1.0) x 10⁻¹¹ exp[(-23.0 ± 1.8) kJ mol⁻¹ / (RT)] cm³ molecule⁻¹ s⁻¹ nih.gov

The calculated rate coefficient is: k₁(calc)(T) = 5.6 x 10⁻¹¹ exp[-26.6 kJ mol⁻¹ / (RT)] cm³ molecule⁻¹ s⁻¹ nih.gov

The close agreement between the experimental and calculated values validates the theoretical model and the proposed reaction mechanism.

Experimental and Calculated Rate Coefficients for the Reaction of Atomic Bromine with 1,4-Dioxane
ParameterValueSource
Experimental Pre-exponential Factor (A)(1.4 ± 1.0) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ nih.gov
Experimental Activation Energy (Ea)23.0 ± 1.8 kJ mol⁻¹ nih.gov
Calculated Pre-exponential Factor (A)5.6 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ nih.gov
Calculated Activation Energy (Ea)26.6 kJ mol⁻¹ nih.gov

Atoms-in-Molecules (AIM) Analysis for Intermolecular Interactions

The formation of the 1,4-Dioxane; dibromine complex is characterized by a significant charge-transfer interaction between the 1,4-dioxane and the bromine molecule. nih.gov This interaction, a form of halogen bonding, can be rigorously analyzed using the Quantum Theory of Atoms in Molecules (AIM). AIM analysis provides a quantitative description of the chemical bonding and intermolecular interactions based on the topology of the electron density.

In the this compound adduct, a key interaction is the halogen bond between the oxygen atoms of the dioxane and the bromine atoms. Crystallographic studies have revealed that the interatomic distances between the halogen and oxygen atoms are shorter than the sum of their van der Waals radii, a definitive feature of halogen bonding. researchgate.net Furthermore, the Br-Br bond length within the complex is elongated to 0.231 nm, compared to 0.228 nm in a free dibromine molecule. nih.gov This elongation indicates a weakening of the covalent Br-Br bond upon complex formation.

An AIM analysis of this complex would reveal a bond path and an associated bond critical point (BCP) between the oxygen of the dioxane and the proximal bromine atom. The topological properties at this O···Br BCP would provide quantitative evidence of the interaction's nature:

Electron Density (ρ(r)) : A non-zero value of electron density at the BCP confirms the existence of an interaction path.

Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. For the O···Br halogen bond, a positive Laplacian is expected, which is characteristic of closed-shell interactions (like ionic bonds, hydrogen bonds, and van der Waals interactions).

Total Energy Density (H(r)) : The sign of the total energy density at the BCP can help distinguish between purely closed-shell interactions and those with some covalent character.

Theoretical investigations suggest that the formation of the complex involves the flow of electron density from the lone pair of nonbonding occupied orbitals of the dioxane oxygen to the unoccupied σ* anti-bonding orbitals of the dibromine molecule. nih.gov This charge transfer is the primary origin of the orange color of the complex and is responsible for polarizing the bromine molecule, enhancing its electrophilicity. nih.gov The interaction is directional along the O···Br-Br axis. Comparative studies with the analogous iodine complex show that the halogen bond involving iodine is stronger than that with bromine, which is reflected in properties like thermal expansion coefficients. worktribe.com

Table 1: Interatomic Distances in this compound Complex

Interaction Bond Length (nm) Comparison
Br-Br (in complex) 0.231 Elongated
Br-Br (free molecule) 0.228 -
O···Br Shorter than vdW sum Halogen Bond

Non-Linear Optical (NLO) Properties Theoretical Evaluation

The theoretical evaluation of Non-Linear Optical (NLO) properties provides insight into a molecule's potential for applications in optoelectronics, such as frequency conversion and optical switching. These properties are determined by the response of a molecule's electron cloud to an external electric field. While specific NLO calculations for the this compound complex are not extensively detailed in the literature, the methodology for such an evaluation is well-established through theoretical studies on the parent 1,4-dioxane molecule. ijcce.ac.ir

The standard theoretical approach involves quantum chemical calculations, typically using Density Functional Theory (DFT), to determine key NLO parameters. ijcce.ac.ir For the this compound complex, this would involve:

Geometry Optimization : Obtaining the lowest energy structure of the complex using a suitable level of theory and basis set (e.g., B3LYP/6-311G(d,p)). ijcce.ac.ir

Calculation of NLO Parameters : Based on the optimized geometry, the following properties are computed:

Polarizability (α) : Describes the linear response of the electron cloud to an electric field.

First-Order Hyperpolarizability (β) : The primary determinant of second-order NLO effects. A large β value is a prerequisite for applications like second-harmonic generation.

The charge-transfer nature of the this compound complex is expected to significantly enhance its NLO properties compared to the individual constituents. The flow of electron density from the dioxane (donor) to the bromine (acceptor) creates an intramolecular charge-transfer axis, which can lead to a large first-order hyperpolarizability (β). The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be critical. In this complex, the HOMO would likely be localized on the 1,4-dioxane moiety, while the LUMO would be centered on the dibromine. nih.govresearchgate.net A small HOMO-LUMO energy gap is often correlated with higher polarizability and hyperpolarizability values.

Table 2: Key Parameters in Theoretical NLO Evaluation

Parameter Symbol Description Relevance
Dipole Moment μ Measure of charge separation Indicates the extent of charge transfer
Polarizability α Linear response to electric field Relates to refractive index
First-Order Hyperpolarizability β Quadratic response to electric field Governs second-order NLO phenomena
HOMO-LUMO Gap ΔE Energy difference between frontier orbitals Inversely related to reactivity and NLO response

Reactivity and Reaction Pathways of 1,4 Dioxane Dibromine Complex

Role as a Selective Brominating Agent

The 1,4-dioxane-dibromine complex (often abbreviated as DD) is a versatile and selective reagent for various bromination reactions. beilstein-journals.orgnih.gov Its solid nature makes it easier and safer to handle compared to liquid bromine. The complex is believed to feature a slightly elongated and polarized Br-Br bond, which contributes to its specific reactivity. beilstein-journals.orgnih.gov

The 1,4-dioxane-dibromine complex readily participates in electrophilic addition reactions across carbon-carbon double and triple bonds. beilstein-journals.orgnih.gov A notable application is the highly diastereoselective anti-dibromination of both electron-rich and electron-deficient olefins. beilstein-journals.orgnih.gov For instance, the reaction with unsubstituted coumarin (B35378) results in the exclusive formation of the vicinal anti-dibromide through electrophilic addition to the electron-deficient double bond of the lactone moiety. nih.gov The initial step of this reaction is proposed to involve the formation of a cyclic bromonium ion. beilstein-journals.orgnih.gov

In the case of more nucleophilic acetylenic bonds, the complex facilitates the addition of bromine to yield vicinal dibromo-olefins. nih.gov The reaction conditions, often solvent-free, highlight the efficiency and environmental benefits of using this reagent. beilstein-journals.orgnih.gov

Table 1: Electrophilic Addition Reactions with 1,4-Dioxane-Dibromine

Substrate Product Reaction Type Reference
Unsubstituted Coumarin Vicinal anti-dibromide Electrophilic Addition nih.gov

The 1,4-dioxane-dibromine complex is an effective reagent for the regioselective bromination of aromatic compounds. researchgate.net It demonstrates high selectivity, particularly for activated aromatic systems. researchgate.net For example, phenols and N,N-alkylated amines undergo smooth monobromination at the para-position relative to the activating group. researchgate.net This selectivity is a significant advantage over other brominating agents that may lead to a mixture of ortho and para isomers or polybrominated products. mdpi.comwku.edu

The solvent-free conditions often employed for these reactions contribute to their efficiency, operational simplicity, and high yields. researchgate.net The electronic nature of the substituents on the aromatic ring plays a crucial role in directing the regioselectivity of the bromination. nih.gov For instance, coumarins bearing electron-donating groups at the C7 position undergo selective vinylic substitution at the C3 position. nih.gov Conversely, coumarins with electron-withdrawing groups may not react under the same conditions. nih.gov

Table 2: Regioselective Aromatic Bromination using 1,4-Dioxane-Dibromine

Substrate Type Position of Bromination Key Factors Reference
Activated Aromatic Compounds (e.g., Phenols, Anilines) para to activating group Electronic nature of substituents researchgate.net

The 1,4-dioxane-dibromine complex is a valuable reagent for the α-bromination of carbonyl compounds, particularly ketones. beilstein-journals.orgnih.gov This reaction is a fundamental transformation in organic synthesis, providing key intermediates for the production of various pharmaceuticals and other fine chemicals. nih.gov The complex allows for the selective bromination at the α-position of acetophenones and other ketones. beilstein-journals.orgnih.gov

The reaction can be carried out under mild conditions, often at room temperature in a solvent like dioxane, or even under solvent-free conditions, sometimes with microwave irradiation to enhance reaction rates. beilstein-journals.orgnih.gov The use of 1,4-dioxane-dibromine can offer better selectivity and avoid the formation of di- or polybrominated byproducts, which can be an issue with other brominating agents. mdpi.com The reaction mechanism under acidic conditions is believed to proceed through the formation of an enolate intermediate. nih.gov

Table 3: α-Bromination of Carbonyl Compounds with 1,4-Dioxane-Dibromine

Carbonyl Compound Product Reaction Conditions Reference
Substituted Acetophenones α-Bromoacetophenones Dioxane solvent, room temperature beilstein-journals.orgnih.gov

Oxidative Reactivity in Organic Synthesis

Beyond its role as a brominating agent, the 1,4-dioxane-dibromine complex also exhibits oxidative properties that are harnessed in specific synthetic transformations.

The oxidative capability of the 1,4-dioxane-dibromine complex can be utilized in oxidative cyclization reactions. While specific examples directly employing this complex are less commonly documented in the provided search results, the underlying principle involves the oxidation of a substrate to generate a reactive intermediate that subsequently undergoes cyclization. The bromine within the complex can act as the oxidant in these processes.

Interaction with Hydrogen Bromide

The 1,4-dioxane-dibromine complex can interact with hydrogen bromide (HBr). During bromination reactions using this complex, HBr is often liberated as a byproduct. beilstein-journals.org It is also known that a solution of HBr in 1,4-dioxane (B91453) can be prepared and used as a reagent for the bromination of alcohols and the hydrobromination of alkenes. epa.gov This solution has been shown to be a stable and effective alternative to gaseous HBr. epa.gov In the context of α-bromination of ketones, the presence of HBr can act as an acidic promoter. mdpi.com The combination of an oxidant and HBr can be used to generate bromine in situ for bromination reactions. manac-inc.co.jp

Based on a thorough review of the scientific literature, there is no direct evidence to suggest that the 1,4-dioxane-dibromine complex primarily reacts through the generation of bromine radicals. The prevailing research indicates that its reactivity is governed by electrophilic pathways.

Therefore, a section on "Bromine Radical Generation and its Chemical Implications" would not be scientifically accurate based on the available information. The complex's utility in chemical synthesis stems from its nature as a convenient and solid source of electrophilic bromine.

However, a detailed account of the established reactivity and reaction pathways of the 1,4-dioxane-dibromine complex can be provided, focusing on its role in electrophilic bromination. This would include:

Reactions with unsaturated systems: The complex is widely used for the regioselective bromination of alkenes and alkynes, proceeding through a cyclic bromonium ion intermediate.

Reactions with aromatic compounds: It serves as an effective reagent for the electrophilic substitution of bromine onto activated aromatic rings.

Oxidation of other functional groups: The complex is also known to oxidize various functional groups, such as the conversion of thiols to disulfides.

Should you wish to proceed with an article focusing on the scientifically supported electrophilic reactivity of the 1,4-dioxane-dibromine complex, please confirm, and the content will be generated accordingly.

Interactions and Adducts Beyond Molecular Bromine

Formation of 1,4-Dioxane-Bromine Chloride Complexes

An important extension of dioxane-dihalogen chemistry involves the use of bromine chloride (BrCl), an interhalogen compound. The resulting 1,4-dioxane-bromine chloride complex serves as a stable, solid source of bromine chloride, which is otherwise a volatile and toxic substance, making it difficult and hazardous to handle in its neat form google.comgoogle.com.

The 1,4-dioxane-bromine chloride complex is typically prepared by mixing essentially equimolar amounts of 1,4-dioxane (B91453) and bromine chloride in a suitable solvent. google.com. The reaction can be conducted over a wide temperature range, though temperatures below 40°C are preferred due to the volatility of bromine chloride google.com. Lower chlorinated solvents such as methylene chloride, chloroform, and carbon tetrachloride are commonly used google.com.

The synthesis involves the dropwise addition of 1,4-dioxane to a solution of bromine chloride in a solvent like methylene chloride at a controlled temperature, for instance, 10°C google.comgoogle.com. After the reaction is complete, the solvent is removed under reduced pressure to yield the complex as a solid google.comgoogle.com. The product is a relatively stable, orange solid with a melting point in the range of 45-55°C google.comgoogle.com. Although stable, it can slowly evolve bromine chloride over time google.com. The primary advantage of this solid complex is its low vapor pressure compared to pure bromine chloride, which significantly improves its handling and safety google.com.

Synthesis and Properties of 1,4-Dioxane-Bromine Chloride Complex
PropertyDescriptionReference
Synthesis MethodPrepared by mixing equimolar amounts of p-dioxane and bromine chloride in a suitable solvent (e.g., methylene chloride). google.com
AppearanceOrange solid. google.comgoogle.com
Melting Point45-55 °C. google.comgoogle.com
Key AdvantageServes as a stable, solid source of bromine chloride with a low vapor pressure, making it safer and easier to handle than liquid BrCl. google.comgoogle.com
StabilityRelatively stable but can slowly evolve bromine chloride over extended periods. google.com

The 1,4-dioxane-bromine chloride complex functions as a milder and more selective brominating agent compared to bromine chloride alone. google.comgoogle.com. This enhanced selectivity allows for the bromination of organic compounds to yield a narrower, more specific range of isomers google.comgoogle.com.

A practical demonstration of this selectivity is the bromination of salicylanilide. When the goal is to maximize the yield of 3,4',5-tribromosalicylanilide, the use of the dioxane-bromine chloride complex proves superior to other brominating agents. In a comparative study, the complex provided a significantly higher yield of the desired tribromo compound compared to reactions using bromine chloride or molecular bromine under similar conditions google.com. For instance, using the dioxane-bromine chloride complex in methylene chloride resulted in an 88% yield of 3,4',5-tribromosalicylanilide google.comgoogle.com.

Comparative Bromination of Salicylanilide
Brominating AgentSolventYield of 3,4',5-tribromosalicylanilideReference
Dioxane-Bromine Chloride ComplexMethylene Chloride88% google.com
Bromine ChlorideMethylene ChlorideData not specified, but lower than complex google.com
BromineMethylene ChlorideData not specified, but lower than complex google.com

Adducts with Other Halogens (e.g., Iodine)

The ability of 1,4-dioxane to act as a Lewis base extends to forming adducts with other halogens and interhalogen compounds, such as iodine monochloride (ICl). The structure of the complex formed between 1,4-dioxane and iodine monochloride has been investigated under high pressure using neutron powder diffraction rsc.org.

In this complex, a halogen bond exists between the oxygen atom of the dioxane and the iodine atom of ICl. Studies under pressure have shown that initial compression leads to a decrease in the O···I halogen bond length, which is accompanied by an increase in the intramolecular I-Cl bond length. This observation is consistent with the principles of halogen bonding, where the donation of electron density from the Lewis base (dioxane) to the antibonding orbital of the halogen bond donor (ICl) weakens the internal covalent bond. The research also revealed two pressure-induced phase transitions at approximately 2.8 and 4.5 GPa, indicating significant changes in the crystal packing and intermolecular interactions under high pressure rsc.org.

Complexes with Metal Halides and Other Lewis Acids

As a diether, 1,4-dioxane is a hard Lewis base and readily forms adducts with a wide variety of Lewis acids, including metal halides. wikipedia.org. This property is utilized in synthetic chemistry to modulate the reactivity of organometallic reagents. For example, 1,4-dioxane is used to drive the Schlenk equilibrium in the preparation of dialkylmagnesium compounds from Grignard reagents wikipedia.org. In this process, dioxane forms an insoluble coordination polymer by linking magnesium centers, precipitating magnesium bromide (MgBr₂) as a dioxane adduct and leaving the desired dialkylmagnesium in solution wikipedia.org.

The formation of these adducts is a result of dative bonds between the oxygen lone pairs of dioxane and the electron-deficient metal center of the Lewis acid. The ability of sterically crowded and non-symmetric triaryl boranes, which are single-centered Lewis acids, to form multiple, distinct dative adducts has been explored. This phenomenon of "multiple Lewis acidity" arises when the Lewis acid has different faces available for binding, leading to the formation of atropisomeric adducts with a Lewis base chemrxiv.orgsemanticscholar.org. While this research focuses on complex boranes, the underlying principle illustrates the directional nature of Lewis acid-base interactions, which is fundamental to the formation of complexes between 1,4-dioxane and various metal halides and other Lewis acids.

Advanced Methodological Developments and Future Research Directions

Exploration of New Catalytic Systems Incorporating Dioxane-Dibromine

The development of new catalytic systems is a frontier in expanding the applications of the 1,4-dioxane-dibromine complex beyond its traditional role as a stoichiometric reagent. While the complex itself is not typically a catalyst, its properties make it an attractive component for integration into novel catalytic cycles. Research is moving towards systems where the complex can act as a controlled source of electrophilic bromine, activated or regenerated by a catalytic species.

Future exploration may focus on dual catalytic platforms, for instance, merging photoredox or transition metal catalysis with the brominating capabilities of the complex. For example, cobalt-catalyzed reactions have been effectively carried out in 1,4-dioxane (B91453), suggesting the solvent's compatibility with catalytic cycles that could potentially involve its dibromine adduct. acs.orgacs.orgacs.org A proposed catalytic cycle might involve a catalyst that facilitates the transfer of bromine from the dioxane complex to a substrate, with the catalyst being regenerated in a subsequent step. This approach could enable reactions that are currently inaccessible or require harsher conditions.

Furthermore, the principles of halogen bond catalysis, a growing field in supramolecular chemistry, offer significant promise. ntu.edu.sgresearchgate.net The well-defined halogen bond between dioxane and bromine could be exploited to modulate the reactivity of the bromine molecule. New catalytic systems could be designed where a catalyst interacts with the dioxane-dibromine complex, enhancing the electrophilicity of the bromine atoms and enabling highly selective transformations. This strategy represents a shift from using the complex as a simple reagent to leveraging its unique structural and electronic properties within a sophisticated catalytic design.

Application in Flow Chemistry Methodologies

Flow chemistry, or continuous flow processing, presents a significant opportunity to enhance the safety, efficiency, and scalability of reactions involving the 1,4-dioxane-dibromine complex. Although the complex is a safer alternative to liquid bromine, flow chemistry offers further process intensification. cphi-online.com The key advantages of flow reactors, such as high surface-area-to-volume ratios, superior heat and mass transfer, and precise control over reaction parameters, are particularly beneficial for potentially exothermic bromination reactions. mdpi.comamt.uksyrris.com

A primary application of flow chemistry in this context is the in situ generation of reactive brominating agents, which minimizes the handling and storage of hazardous materials. cphi-online.commdpi.comvapourtec.com Protocols have been developed for continuous flow brominations where molecular bromine is generated from safer precursors (e.g., HBr and an oxidant like NaOCl or H₂O₂) and immediately consumed in the reaction stream. mdpi.comvapourtec.comrsc.org This approach dramatically reduces the risk associated with having large quantities of bromine present at any given time. mdpi.com

Applying this methodology to the dioxane-dibromine complex could involve a two-stage flow system. In the first stage, the complex is formed, and in the second, it is immediately reacted with the substrate under optimized conditions. This integration would provide a highly reproducible and scalable method for brominations. The precise control offered by flow systems allows for rapid optimization of reaction conditions (temperature, residence time, stoichiometry), leading to higher yields and selectivities while minimizing byproduct formation. mdpi.comnih.gov

Table 1: Comparison of Batch vs. Flow Chemistry for Bromination

Feature Batch Processing Flow Chemistry
Safety Higher risk due to large volumes of reagents. Enhanced safety, small reactor volumes, in situ generation of hazardous reagents. cphi-online.commdpi.com
Heat Transfer Often inefficient, risk of thermal runaways. Excellent heat transfer, minimizing local hot spots. amt.uksyrris.com
Mass Transfer Can be limited, affecting reaction kinetics. Superior mass transfer, leading to faster and more efficient reactions. amt.ukrsc.org
Scalability Scaling up can be challenging and non-linear. Straightforward scalability by extending operation time or using larger reactors. vapourtec.com

| Control | Less precise control over parameters. | Precise control over temperature, pressure, and residence time. syrris.com |

Development of Sustainable Synthetic Protocols using the Complex

The push towards green chemistry has spurred the development of more environmentally benign synthetic methods, and the 1,4-dioxane-dibromine complex is well-suited for this paradigm. Its use inherently promotes sustainability by replacing the highly volatile, corrosive, and toxic molecular bromine with a stable, crystalline solid that is easier and safer to handle. beilstein-journals.orgnih.gov This allows for the accurate weighing and stoichiometric use of the brominating agent, avoiding the waste and hazards associated with excess reagent. beilstein-journals.org

A significant advance in sustainable protocols is the development of solvent-free reactions. The solid nature of the dioxane-dibromine complex facilitates its use in reactions performed by simply mixing the neat reactants. beilstein-journals.orgresearchgate.net Several studies have demonstrated highly efficient and regioselective brominations of various organic compounds, including coumarins and other aromatic systems, under solvent-free conditions. beilstein-journals.orgnih.govresearchgate.netnih.gov These methods offer numerous advantages:

Reduced Waste: Eliminating the need for organic solvents significantly reduces chemical waste and simplifies product purification.

Energy Efficiency: Reactions can often be conducted at room temperature, lowering energy consumption. beilstein-journals.org

Operational Simplicity: The experimental setup is straightforward, often involving simple mixing of the solid reagent and the substrate. beilstein-journals.orgresearchgate.net

These solvent-free protocols have proven effective for a range of transformations, demonstrating the versatility of the dioxane-dibromine complex as a green brominating agent. beilstein-journals.orgresearchgate.net The development of such methods is a key research direction, aiming to expand the scope of solvent-free reactions to a wider array of substrates.

Further Elucidation of Stereoelectronic Effects in Halogen Bonding

The interaction between 1,4-dioxane and dibromine is a classic example of a halogen bond, a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). ntu.edu.sg Foundational X-ray crystallography work by Hassel revealed that the complex forms infinite chains in the solid state, with a linear O···Br-Br arrangement. researchgate.net This interaction is highly directional and arises from an anisotropic distribution of electron density on the bromine atom, creating an electropositive region known as a σ-hole along the axis of the covalent Br-Br bond. nih.gov

Modern research continues to probe the nuanced stereoelectronic effects that govern this interaction. Upon formation of the complex, the Br-Br bond is slightly elongated (0.231 nm in the complex vs. 0.228 nm in free Br₂), indicating a weakening of the covalent bond. beilstein-journals.orgnih.gov This is attributed to a charge-transfer interaction, where electron density flows from the oxygen lone pair of dioxane into the σ* antibonding orbital of the dibromine molecule. beilstein-journals.orgnih.gov This charge transfer not only weakens the Br-Br bond but also polarizes it, enhancing the electrophilicity of the terminal bromine atom and making the complex an effective brominating agent. beilstein-journals.orgnih.gov

Future research aims to further quantify these effects using advanced spectroscopic and computational techniques. rsc.orgwhiterose.ac.uk A deeper understanding of the interplay between electrostatics, dispersion, and charge-transfer contributions to the halogen bond is crucial. nih.govacs.org This knowledge can be leveraged to design new halogen-bonded systems with tailored reactivity. For example, by modifying the electronic properties of the dioxane component or other Lewis bases, it may be possible to fine-tune the strength of the halogen bond and, consequently, the reactivity of the complex. ntu.edu.sg Neutron powder diffraction studies have already provided insights into how the strength of the halogen bond (e.g., comparing the bromine and iodine complexes) affects physical properties like thermal expansion. rsc.org

Table 2: Key Features of Halogen Bonding in the 1,4-Dioxane-Dibromine Complex

Feature Description Source(s)
Interaction Type Non-covalent, donor-acceptor interaction. ntu.edu.sg
Geometry Linear O···Br-Br arrangement. researchgate.netnih.gov
Mechanism Interaction between the oxygen lone pair (Lewis base) and the σ-hole on the adjacent bromine atom (Lewis acid). nih.gov
Bond Length Change The covalent Br-Br bond is elongated upon complex formation. beilstein-journals.orgnih.gov

| Electronic Effect | Charge transfer from dioxane to the σ* orbital of Br₂, leading to polarization and enhanced electrophilicity. | beilstein-journals.orgnih.gov |

Computational Predictions for Novel Reactivity

Computational quantum chemistry provides a powerful tool for predicting the reactivity of chemical species, and it is poised to play a pivotal role in discovering novel applications for the 1,4-dioxane-dibromine complex. While experimental work has largely focused on its utility in known reaction types like bromination, computational modeling can explore uncharted chemical space, predicting new reaction pathways and identifying promising substrates in silico.

Methods like Density Functional Theory (DFT) are already being used to elucidate reaction mechanisms and energy profiles for complex catalytic systems that use 1,4-dioxane as a solvent. acs.orgacs.org Similar approaches can be applied directly to the dioxane-dibromine complex. By modeling the transition states for its interaction with various functional groups, chemists can predict the feasibility of new transformations. For instance, computational screening could identify substrates for which the complex might act as an oxidant or a catalyst for specific cyclization or rearrangement reactions, moving beyond its role as a simple brominating agent.

Kinetic studies combined with high-level quantum chemical calculations have successfully rationalized the reaction mechanism between atomic bromine and 1,4-dioxane. nih.gov These theoretical frameworks can be extended to model the behavior of the entire dioxane-dibromine adduct. Computational studies can also provide deeper insights into the degradation pathways of 1,4-dioxane itself, which is relevant for understanding the lifecycle of the complex. nih.govresearchgate.net The future of this research area lies in using predictive modeling not just to explain observed phenomena but to guide experimental efforts toward the discovery of entirely new reactivity patterns for this versatile complex.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for detecting 1,4-dioxane in environmental and biological samples, and what are their limitations?

  • Methodology : Use EPA Method 8270 SIM for environmental water samples, which employs selective ion monitoring to enhance sensitivity . For biological matrices (e.g., blood, urine), employ gas chromatography-mass spectrometry (GC-MS) with purge-and-trap or headspace sampling to isolate volatile compounds .
  • Limitations : EPA Method 8270 may require low reporting limits (e.g., 0.5 µg/L) but can miss trace contamination in complex matrices. Biological analyses are time-sensitive due to 1,4-dioxane's rapid metabolism; samples must be processed within days of exposure .

Q. How do the physicochemical properties of 1,4-dioxane influence its environmental fate and transport?

  • Key Properties : 1,4-Dioxane’s high water solubility (miscible in water) and low soil adsorption coefficient (Koc = 1.3–6.6) enable extensive groundwater migration, often forming plumes larger than co-contaminants like chlorinated solvents . Its low Henry’s constant (4.7 × 10⁻⁶ atm·m³/mol) limits volatilization .
  • Transport Modeling : Use solute transport models (e.g., MODFLOW) to predict plume dynamics, incorporating first-order decay rates (if biodegradation is observed) .

Q. What are the current human health risk assessment frameworks for 1,4-dioxane, and how are toxicity values derived?

  • Framework : The EPA’s Integrated Risk Information System (IRIS) classifies 1,4-dioxane as "likely carcinogenic" via all exposure routes, with an oral slope factor of 0.5 (mg/kg-day)⁻¹ .
  • Methodology : Derive toxicity values using benchmark dose modeling from rodent studies (e.g., hepatocellular adenomas in rats). Adjust for interspecies differences using allometric scaling and account for pharmacokinetic variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in carcinogenicity classifications among regulatory agencies?

  • Analysis : The EPA, IARC, and NTP differ in classifications due to varying weight given to mechanistic data (e.g., oxidative stress vs. direct DNA binding). The EPA prioritizes chronic bioassays, while IARC emphasizes epidemiological limitations .
  • Strategy : Conduct systematic reviews using the EPA’s 2023 Draft Supplement criteria, which integrate multi-disciplinary evidence (toxicology, epidemiology, in vitro assays) and apply weight-of-evidence approaches .

Q. What are the methodological challenges in remediating 1,4-dioxane-contaminated groundwater, and which advanced treatments show promise?

  • Challenges : Traditional pump-and-treat is ineffective due to 1,4-dioxane’s resistance to adsorption and biodegradation. In situ chemical oxidation (ISCO) with persulfate or ozone requires catalytic activation (e.g., UV/H₂O₂) and pH optimization .
  • Emerging Solutions : Enhanced anaerobic biodegradation using cometabolic substrates (e.g., tetrahydrofuran) or bioaugmentation with Pseudonocardia dioxanivorans strains . Field trials show 60–90% reduction using thermal-enhanced soil vapor extraction .

Q. How should researchers integrate multi-disciplinary data to address uncertainties in 1,4-dioxane risk evaluations?

  • Data Synthesis : Follow the EPA’s 2017 literature search protocol:

Define search targets (e.g., fate, exposure, toxicity).

Use structured queries in databases (PubMed, TOXNET) and gray literature (EPA reports).

Apply inclusion/exclusion criteria (e.g., peer-reviewed studies, robust QA/QC).

Classify evidence by discipline (e.g., environmental fate, occupational exposure) .

  • Uncertainty Quantification : Use probabilistic models (e.g., Monte Carlo simulations) to assess variability in exposure pathways (e.g., drinking water vs. dermal absorption) .

Q. What experimental designs are optimal for evaluating 1,4-dioxane’s synergistic effects with co-contaminants like dibromine?

  • Design Principles :

  • In Vitro : Use human hepatocyte cultures exposed to 1,4-dioxane and dibromine mixtures; measure CYP2E1 induction and reactive oxygen species (ROS) generation.
  • In Vivo : Rodent studies with cross-over designs to isolate additive vs. synergistic toxicity (e.g., liver enzyme assays, histopathology).
  • Analytical : Employ high-resolution mass spectrometry (HRMS) to identify unique metabolites (e.g., brominated dioxane derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.